molecular formula C7H12ClF2N3 B15112741 3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride

3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride

Cat. No.: B15112741
M. Wt: 211.64 g/mol
InChI Key: BRBKOJCWUPKYQG-UHFFFAOYSA-N
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Description

3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine hydrochloride is a pyrazole-based amine hydrochloride salt characterized by a propan-1-amine backbone linked to a pyrazole ring substituted with a difluoromethyl group at the 3-position. The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, which is critical for drug design .

Properties

Molecular Formula

C7H12ClF2N3

Molecular Weight

211.64 g/mol

IUPAC Name

3-[3-(difluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride

InChI

InChI=1S/C7H11F2N3.ClH/c8-7(9)6-2-5-12(11-6)4-1-3-10;/h2,5,7H,1,3-4,10H2;1H

InChI Key

BRBKOJCWUPKYQG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(F)F)CCCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing pyrazoles is the cycloaddition reaction of hydrazines with α,β-unsaturated carbonyl compounds . The difluoromethyl group can be introduced using difluoromethylation reagents, which have been developed to facilitate the formation of C–CF₂H bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and related pyrazole/amine derivatives:

Compound Name Substituents on Pyrazole/Heterocycle Backbone Chain Molecular Formula Molecular Weight (g/mol) Key Applications Reference
3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine hydrochloride Difluoromethyl at pyrazole-3 Propan-1-amine C₈H₁₃ClF₂N₃ ~228.66 (calculated) Likely pharmaceutical intermediates (inferred)
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine Chloro, dimethyl at pyrazole-3,5 Propan-1-amine C₉H₁₅ClN₃ 200.69 Agrochemical research
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride Methyl at triazole-1 Propan-1-amine C₆H₁₂ClN₅ 197.65 Pharmaceuticals, agrochemicals
3-(2-Chlorophenoxy)propan-1-amine hydrochloride 2-Chlorophenoxy group Propan-1-amine C₉H₁₂Cl₂NO 236.11 Antiplasmodial agents
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride Amino, methyl at pyrazole-3,5 Propanoic acid C₇H₁₂ClN₃O₂ 230.19 Biochemical research

Key Observations :

  • Backbone Modifications: Replacement of the propan-1-amine chain with propanoic acid (e.g., ) introduces carboxylate functionality, altering solubility and ionic interactions.

Physicochemical Properties

  • Lipophilicity: The difluoromethyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability .
  • Stability : Fluorinated pyrazoles generally exhibit improved metabolic stability due to resistance to oxidative degradation, a trait critical for oral bioavailability .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution between a pyrazole precursor (e.g., 3-difluoromethylpyrazole) and a propan-1-amine derivative. For optimization, use Design of Experiments (DOE) to vary parameters like temperature (35–80°C), solvent polarity (DMSO vs. ethanol), and catalyst loading (e.g., CuBr at 0.5–2 mol%) . Monitor reaction progress via TLC or HPLC. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or acid-base extraction is critical to isolate the hydrochloride salt .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Employ multi-spectral analysis:

  • ¹H/¹³C NMR : Identify pyrazole ring protons (δ 6.5–8.5 ppm) and amine/alkyl chain signals (δ 2.5–3.5 ppm). The difluoromethyl group (-CF₂H) shows distinct splitting patterns .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 218.1) and isotopic patterns for chlorine in the hydrochloride form .
  • IR : Confirm N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodology :

  • Solubility : Test in polar solvents (water, DMSO) and organic phases (ethanol, acetonitrile) using UV-Vis spectrophotometry. The hydrochloride salt typically exhibits higher aqueous solubility than the free base .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the pyrazole ring .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against specific enzyme targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., COX-2 or kinases). Focus on pyrazole’s π-π stacking and amine’s hydrogen-bonding potential .
  • QSAR : Corate structural features (e.g., difluoromethyl’s electronegativity) with bioactivity data from analogous pyrazole derivatives .
  • MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS .

Q. How should researchers resolve contradictory bioactivity data across different assays (e.g., IC₅₀ variability)?

  • Methodology :

  • Assay Validation : Compare results under standardized conditions (pH 7.4, 37°C) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Impurity Analysis : Use LC-MS to detect byproducts (e.g., hydrolyzed pyrazole) that may interfere with activity .
  • Dose-Response Repetition : Perform triplicate experiments with orthogonal assays (e.g., fluorescence-based vs. radiometric) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodology :

  • Lipophilicity Adjustment : Introduce prodrug moieties (e.g., acetylated amine) to enhance membrane permeability. Measure logP via shake-flask method .
  • Metabolic Stability : Use liver microsomes to identify CYP450-mediated degradation. Modify the propan-1-amine chain to block oxidation .

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